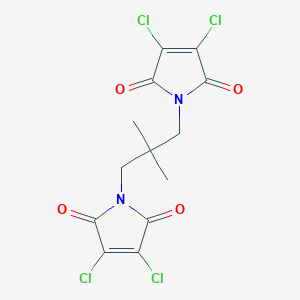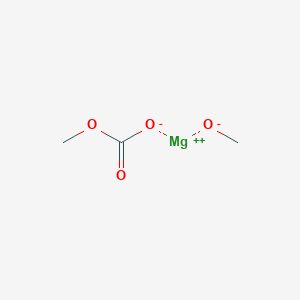
Methoxymagnesium methyl carbonate
概要
説明
作用機序
Target of Action
Methoxymagnesium methyl carbonate (MMC), also known as Stile’s reagent , is primarily used as a carboxylating agent in organic synthesis . Its primary targets are active methylene groups present in various organic compounds such as nitroalkanes, ketones, lactones, and phenols .
Mode of Action
MMC interacts with its targets by introducing a formyl group into the active methylene group . This interaction results in the formation of β-keto acids derivatives, which is a crucial reaction in organic synthesis . The reaction generally occurs at temperatures between 120-130°C .
Biochemical Pathways
The introduction of the formyl group into the active methylene group by MMC affects various biochemical pathways. For instance, in the presence of α,β-unsaturated cyclic ketones, the kinetic equilibrium favors the reaction at the α-position of the methylene group in the ketone, while the thermodynamic equilibrium favors the reaction at the α-position of the alkene . The structure of the compound may be the most significant determinant .
Pharmacokinetics
It’s important to note that mmc is usually prepared in solution form, either in dmf or methanol , which may influence its bioavailability.
Result of Action
The result of MMC’s action is the formation of β-keto acids derivatives from ketones or ketones with methylene groups . These β-keto acids are important intermediates in alkylation reactions in organic synthesis .
Action Environment
The action of MMC is influenced by environmental factors such as temperature and the presence of moisture. The reaction with MMC generally occurs at temperatures between 120-130°C . MMC is also hygroscopic and the CO2 in it can automatically be lost, so it needs to be stored in a sealed environment .
生化学分析
Biochemical Properties
Methoxymagnesium methyl carbonate plays a significant role in biochemical reactions. It is often used as a methylation agent, introducing methyl groups into other organic molecules
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a carboxylating agent. It introduces formyl functional groups onto active methylene groups, which can lead to changes in the structure and function of biomolecules . This could potentially result in enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the carboxylation of active methylene groups, it may interact with enzymes involved in carbon-carbon bond formation .
準備方法
Synthetic Routes and Reaction Conditions
Methoxymagnesium methyl carbonate can be synthesized by introducing carbon dioxide into a solution of magnesium methoxide in N,N-dimethylformamide (DMF) or methanol until saturation is achieved . The reaction can be represented as follows:
CH3OMg+CO2→CH3OMgOCO2CH3
Industrial Production Methods
In industrial settings, this compound is typically produced in solutions of varying concentrations, such as 0.5 M in methanol or 2.0 M in DMF . The compound is sensitive to moisture and carbon dioxide loss, necessitating storage in tightly sealed containers to maintain its stability .
化学反応の分析
Types of Reactions
Methoxymagnesium methyl carbonate primarily undergoes carboxylation reactions. It is used to introduce carboxyl groups into various substrates, including nitroalkanes, ketones, lactones, hydantoins, and phenols .
Common Reagents and Conditions
The compound is often used in the presence of solvents like DMF or methanol. Reactions typically occur at elevated temperatures, around 120-130°C, to facilitate the formation of β-keto acids from ketones .
Major Products Formed
One of the significant reactions involving this compound is the formation of β-keto acids from ketones. This reaction is crucial in organic synthesis as β-keto acids serve as intermediates for various alkylation reactions .
科学的研究の応用
Methoxymagnesium methyl carbonate has diverse applications in scientific research:
類似化合物との比較
Similar Compounds
Magnesium methyl carbonate: Similar in structure but lacks the methoxy group, making it less reactive in certain carboxylation reactions.
Magnesium ethyl carbonate: Contains an ethyl group instead of a methyl group, resulting in different reactivity and product profiles.
Magnesium phenyl carbonate: Incorporates a phenyl group, which significantly alters its reactivity and applications compared to methoxymagnesium methyl carbonate.
Uniqueness
This compound is unique due to its methoxy group, which enhances its reactivity and makes it particularly effective in carboxylation reactions. This distinct feature allows it to be used in a broader range of synthetic applications compared to its analogs .
特性
IUPAC Name |
magnesium;methanolate;methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVKCUSCADAAMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].COC(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4861-79-4 | |
| Record name | Methoxy(monomethyl carbonato-κO′)magnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: When a Methoxymagnesium Methyl Carbonate solution infiltrates a material like wood, it undergoes hydrolysis, breaking down into Magnesium Carbonate (MgCO3) nanoparticles. [1, 2] These nanoparticles effectively replicate the intricate structure of the wood on a microscopic level. Upon further heating (calcination), these nanoparticles transform into Magnesium Oxide (MgO), creating a stable replica of the original material. [1, 2] This process is particularly interesting for creating materials with specific, controlled porosity and hierarchical structures.
ANone: Research indicates that while calcination of MgCO3 to MgO at 1450°C enhances the mechanical strength of the replicas, it also leads to significant shrinkage. [1] To address this, a two-step infiltration process was explored. After initial infiltration with MeOMgOCO2Me, a second infiltration with TEOS followed by calcination at 1350°C resulted in MgO replicas with an overgrowth of Magnesium Silicate (Mg2SiO4). [1] These replicas displayed superior compression strength and retained their hierarchical structures, highlighting the positive impact of TEOS on both stability and structural integrity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


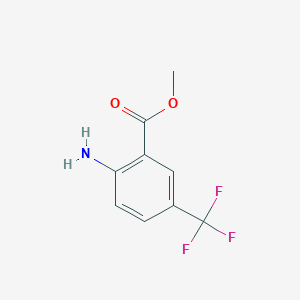

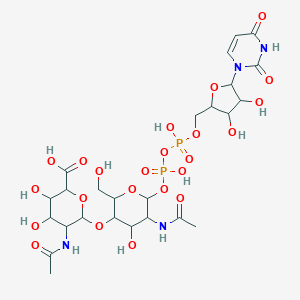
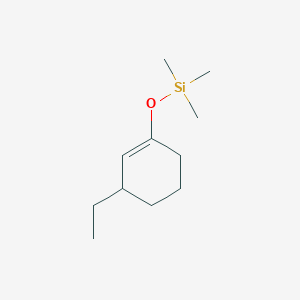
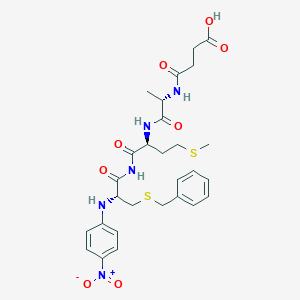

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)



